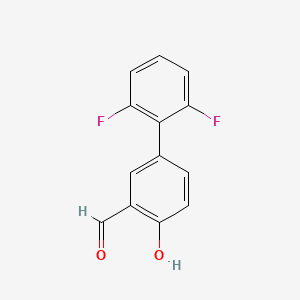

4-(2,6-Difluorophenyl)-2-formylphenol

Description

Properties

IUPAC Name |

5-(2,6-difluorophenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-10-2-1-3-11(15)13(10)8-4-5-12(17)9(6-8)7-16/h1-7,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNMFGYIEMPVIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CC(=C(C=C2)O)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60685130 | |

| Record name | 2',6'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60685130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111129-18-0 | |

| Record name | 2',6'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60685130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Strategy

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems. For this compound, this method involves coupling a halogenated benzaldehyde precursor with 2,6-difluorophenylboronic acid.

Procedure :

-

Substrate Preparation : 4-Bromo-2-hydroxybenzaldehyde is synthesized via bromination of salicylaldehyde using bromine in acetic acid, achieving >90% yield under controlled conditions.

-

Coupling Reaction : A mixture of 4-bromo-2-hydroxybenzaldehyde (1.0 eq), 2,6-difluorophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (2 mol%), and Na₂CO₃ (2.0 eq) in dioxane/water (4:1) is heated at 80°C for 12 hours.

-

Workup : The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (eluent: 10% ethyl acetate/hexane) to yield 4-(2,6-difluorophenyl)-2-hydroxybenzaldehyde (65–75% yield).

Mechanistic Insight : The palladium catalyst facilitates oxidative addition of the aryl bromide, transmetallation with the boronic acid, and reductive elimination to form the biaryl bond.

Directed Ortho-Metalation-Formylation Approach

This method leverages the directing effects of protective groups to achieve regioselective formylation.

Procedure :

-

Protection : 4-(2,6-Difluorophenyl)phenol is protected as its methoxy derivative using methyl iodide and K₂CO₃ in DMF (80°C, 6 hours).

-

Metalation : The methoxy-protected intermediate is treated with LDA (lithium diisopropylamide) at -78°C in THF, followed by quenching with DMF to introduce the formyl group.

-

Deprotection : The methoxy group is cleaved using BBr₃ in dichloromethane (-20°C to room temperature, 4 hours) to regenerate the phenolic hydroxyl.

Challenges : Overmetalation and side reactions necessitate strict temperature control, with yields averaging 50–60%.

Vilsmeier-Haack Formylation of Pre-coupled Intermediates

The Vilsmeier-Haack reaction introduces formyl groups onto activated aromatic rings.

Procedure :

-

Substrate Preparation : 4-(2,6-Difluorophenyl)phenol is acetylated using acetic anhydride in pyridine (room temperature, 2 hours) to protect the hydroxyl group.

-

Formylation : The acetylated derivative is reacted with DMF and POCl₃ at 0°C, followed by hydrolysis with NaOH to yield this compound (55–65% yield).

Limitations : The electron-withdrawing difluorophenyl group reduces aromatic reactivity, necessitating extended reaction times.

Optimization of Reaction Conditions

Catalyst Systems in Suzuki Coupling

Palladium catalysts significantly impact coupling efficiency. Comparative studies show:

Solvent and Temperature Effects

-

Aqueous Dioxane : Optimal for boronic acid solubility and catalyst stability.

-

Toluene/Ethanol : Lower yields (40–50%) due to poor boronic acid dissolution.

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 10.02 (s, 1H, CHO), 9.85 (s, 1H, OH), 7.45–7.30 (m, 3H, Ar-H), 7.10–6.95 (m, 2H, Ar-H).

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Suzuki Coupling | 65–75 | >98 | High regioselectivity |

| Ortho-Metalation | 50–60 | 95 | Avoids halogenated precursors |

| Vilsmeier-Haack | 55–65 | 97 | Single-step formylation |

Industrial-Scale Considerations

Cost Efficiency

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Difluorophenyl)-2-formylphenol undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2,6-Difluorophenyl)-2-formylphenol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2,6-Difluorophenyl)-2-formylphenol involves its interaction with molecular targets and pathways. For example, it may act as an inhibitor or activator of specific enzymes or receptors, depending on its chemical structure and functional groups. The exact molecular targets and pathways can vary based on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key comparisons include:

Physicochemical Properties

Key Observations :

- The higher TPSA of the piperazinyl ketone (53.8 Ų) suggests greater polarity, likely due to the furan and piperazine moieties, whereas the target compound’s lower TPSA (~37.3 Ų) indicates moderate polarity suitable for membrane permeability in drug design.

Reactivity and Functional Group Behavior

- Formyl Group: The aldehyde in this compound is reactive toward nucleophiles (e.g., amines, hydrazines), enabling its use in Schiff base formation or condensation reactions. This contrasts with the furan-carbonyl group in the piperazinyl ketone, which may participate in cycloaddition reactions but is less nucleophilic.

- Fluorine Substituents: The 2,6-difluorophenyl group in both compounds enhances metabolic stability and lipophilicity. However, its electron-withdrawing effect may reduce the phenolic -OH’s acidity in the target compound compared to non-fluorinated analogs.

Research Findings and Limitations

- Synthetic Challenges : The target compound’s synthesis may require careful control of regioselectivity during difluorophenyl substitution, whereas the piperazinyl ketone’s synthesis involves coupling reactions under anhydrous conditions .

- Data Gaps: Direct experimental data for this compound (e.g., melting point, solubility) are scarce.

Q & A

Q. What are the primary synthetic routes for preparing 4-(2,6-Difluorophenyl)-2-formylphenol, and what critical reaction conditions ensure high yield and purity?

- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to construct the biphenyl scaffold, followed by formylation. Key steps include:

Biphenyl Formation : Use a palladium-catalyzed coupling between a 2,6-difluorophenylboronic acid derivative and a halogenated phenolic precursor. Optimize ligand choice (e.g., SPhos) and solvent (toluene/ethanol) to enhance regioselectivity .

Formylation : Introduce the aldehyde group via Vilsmeier-Haack reaction (POCl₃/DMF) or directed ortho-metalation followed by quenching with DMF. Control temperature (0–5°C) to minimize side reactions .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC and HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral data?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the aldehyde proton (δ ~9.8–10.2 ppm, singlet) and fluorinated aromatic protons (δ ~6.5–7.5 ppm, doublets due to J coupling with fluorine). Use DEPT-135 to distinguish CH₂/CH₃ groups .

- FT-IR : Confirm the aldehyde C=O stretch (~1680–1700 cm⁻¹) and phenolic O-H stretch (~3200–3500 cm⁻¹, broad) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calc. for C₁₃H₈F₂O₂: 234.04) and fragmentation patterns (e.g., loss of CHO group) .

- X-ray Crystallography (if crystalline): Resolve spatial arrangement of substituents to confirm regiochemistry .

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

- Methodological Answer :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions or substituent effects. Strategies include:

- Dose-Response Studies : Test derivatives across a wide concentration range (nM–μM) to establish EC₅₀/IC₅₀ values .

- Structural-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing formyl with carboxyl) to isolate pharmacophores .

- Control Experiments : Use knockout cell lines or competitive inhibitors to confirm target specificity .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound as a building block?

- Methodological Answer :

- Ligand Screening : Bulky ligands (e.g., XPhos) favor coupling at sterically hindered positions on the aromatic ring .

- Directing Groups : Temporarily install groups (e.g., Bpin) to guide metalation and subsequent functionalization .

- Computational Modeling : Use DFT calculations (Gaussian 16) to predict transition-state energies and regiochemical outcomes .

Q. How can computational modeling predict the reactivity and stability of this compound in catalytic systems?

- Methodological Answer :

- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the aldehyde group is highly electrophilic (f⁻ ~0.15), making it prone to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in aqueous vs. organic media. Polar solvents (e.g., DMSO) stabilize the compound via H-bonding with the phenolic OH .

- Docking Studies : Model interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.